molecular formula C5H5ClN6 B15246813 (3-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazine CAS No. 33183-96-9

(3-Chloro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazine

Cat. No.: B15246813
CAS No.: 33183-96-9
M. Wt: 184.59 g/mol
InChI Key: GXVLKHRMAJADBR-UHFFFAOYSA-N
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Description

3-Chloro-6-hydrazinyl-[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that contains nitrogen atoms in its ring structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-6-hydrazinyl-[1,2,4]triazolo[4,3-b]pyridazine typically involves the reaction of 3,6-dichloropyridazine with hydrazine hydrate. The reaction is carried out in ethanol under reflux conditions for about an hour. The product is then isolated by evaporating the solvent and recrystallizing the residue from benzene .

Industrial Production Methods

While specific industrial production methods for 3-chloro-6-hydrazinyl-[1,2,4]triazolo[4,3-b]pyridazine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents, and employing continuous flow reactors to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-6-hydrazinyl-[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or hydrazines.

    Oxidation and Reduction: The hydrazinyl group can undergo oxidation to form azo compounds or reduction to form amines.

Common Reagents and Conditions

Major Products

    Substitution Products: Various substituted triazolo[4,3-b]pyridazines depending on the nucleophile used.

    Oxidation Products: Azo compounds.

    Reduction Products: Amines.

Mechanism of Action

The mechanism of action of 3-chloro-6-hydrazinyl-[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with biological macromolecules. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. Additionally, the triazolo[4,3-b]pyridazine core can interact with DNA, potentially leading to antitumor effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Chloro-6-hydrazinyl-[1,2,4]triazolo[4,3-b]pyridazine is unique due to its hydrazinyl group, which imparts distinct reactivity and biological activity compared to other similar compounds. This makes it a valuable scaffold in the design of new therapeutic agents.

Properties

CAS No.

33183-96-9

Molecular Formula

C5H5ClN6

Molecular Weight

184.59 g/mol

IUPAC Name

(3-chloro-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)hydrazine

InChI

InChI=1S/C5H5ClN6/c6-5-10-9-4-2-1-3(8-7)11-12(4)5/h1-2H,7H2,(H,8,11)

InChI Key

GXVLKHRMAJADBR-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=NN=C(N2N=C1NN)Cl

Origin of Product

United States

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